molecular formula C18H16FNO5S B5014441 dimethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B5014441
M. Wt: 377.4 g/mol
InChI Key: HYVSCDDKXROHGT-UHFFFAOYSA-N
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Description

This compound features a 5,6-dihydro-4H-cyclopenta[b]thiophene core substituted at the 2-position with a 2-fluorobenzoylamino group and at the 3,4-positions with dimethyl ester moieties. The dimethyl esters contribute to moderate lipophilicity, balancing solubility and membrane permeability.

Properties

IUPAC Name

dimethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO5S/c1-24-17(22)10-7-8-12-13(10)14(18(23)25-2)16(26-12)20-15(21)9-5-3-4-6-11(9)19/h3-6,10H,7-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVSCDDKXROHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C1C(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents at the 2-amino position and ester groups (Table 1).

Table 1. Structural Comparison of Selected Analogs

Compound Name Substituent (2-position) Ester Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
Target Compound: Dimethyl 2-[(2-fluorobenzoyl)amino]-... 2-Fluorobenzoyl Dimethyl C₁₈H₁₆FNO₅S 377.4 Inferred enhanced binding due to fluorine
2-[(2-Hydroxybenzylidene)amino]-... () 2-Hydroxybenzylidene (Schiff base) Methyl C₁₇H₁₆N₂O₃S 328.4 Mp: 135–137°C; IR/NMR confirmed structure
Dimethyl 2-[(3,4-dimethylbenzoyl)amino]-... () 3,4-Dimethylbenzoyl Dimethyl C₂₀H₂₁NO₅S 387.4 Higher lipophilicity due to methyl groups
Diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}... () Benzamido with bis(aryl)amino Diethyl C₃₂H₃₃N₃O₅S 583.7 Twisted thiophene ring; N–H⋯O hydrogen bonds
Dimethyl 2-{[(3-methylphenoxy)acetyl]amino}-... () 3-Methylphenoxyacetyl Dimethyl C₂₀H₂₁NO₆S 403.4 Flexible ether linkage; higher MW

Impact of Substituents on Physicochemical Properties

  • Fluorine vs. Hydroxy/Methyl Groups : The 2-fluorobenzoyl group in the target compound likely increases electronegativity and metabolic stability compared to the hydroxybenzylidene group in ’s Schiff base analog, which may exhibit lower lipophilicity and higher polarity .
  • Ester Groups : Dimethyl esters (target compound) reduce molecular weight and increase hydrophilicity compared to diethyl esters (), which may enhance solubility but reduce membrane permeability .

Q & A

Q. Q1: What are the recommended synthetic routes for preparing dimethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate, and how can reaction yields be optimized?

Methodological Answer:

  • Synthetic Route : A multi-step approach is typically employed, starting with cyclopenta[b]thiophene derivatives. For example, a cyclocondensation reaction using 1,4-dioxane as a solvent and benzoylisothiocyanate derivatives (e.g., 2-fluorobenzoyl chloride) can introduce the fluorinated amide group .
  • Optimization Strategies :
    • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    • Catalysis : Use of Lewis acids (e.g., ZnCl₂) to enhance acylation efficiency.
    • Purification : Column chromatography with gradient elution (hexane:ethyl acetate) resolves steric hindrance in the cyclopenta-thiophene core .

Q. Q2: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Assign signals for the fluorobenzoyl group (e.g., aromatic protons at δ 7.2–8.1 ppm, cyclopenta-thiophene CH₂ at δ 2.5–3.5 ppm). Overlapping signals in the cyclopenta ring may require 2D NMR (COSY, HSQC) .
    • X-ray Crystallography : Resolves dihedral angles between the thiophene and fluorobenzoyl moieties, critical for understanding π-π stacking in materials science applications .
  • Computational Analysis : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

Q. Q3: What are the key solubility and stability considerations for handling this compound in laboratory settings?

Methodological Answer:

  • Solubility : The ester groups enhance solubility in chlorinated solvents (e.g., DCM), while the fluorobenzoyl group reduces aqueous solubility. Pre-saturate solvents with nitrogen to prevent hydrolysis .
  • Stability :
    • Thermal : Decomposition observed above 200°C (TGA data).
    • Light Sensitivity : Store in amber vials to avoid photodegradation of the thiophene ring .

Advanced Research Questions

Q. Q4: How does the fluorobenzoyl substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing fluorine atom activates the amide group for nucleophilic substitution but deactivates the thiophene ring for electrophilic attacks.
  • Experimental Design :
    • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst with aryl boronic acids. Monitor regioselectivity via LC-MS .
    • Contradictions : Competing side reactions (e.g., ester hydrolysis) require pH control (buffered conditions at pH 7–8) .

Q. Q5: What computational tools are effective for modeling reaction pathways involving this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian 16 with M06-2X/6-311+G(d,p) basis set to map transition states in cyclization steps .
  • Machine Learning : Train models on ICReDD’s reaction databases to predict optimal conditions (e.g., solvent, temperature) for novel derivatizations .

Q. Q6: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Case Study : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from:
    • Assay Conditions : Varying pH or co-solvents (DMSO vs. ethanol) alter protein-ligand interactions .
    • Structural Analogues : Compare with N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide (PubChem CID: AGN-PC-0JYKHP) to isolate fluorobenzoyl-specific effects .

Q. Q7: What interdisciplinary applications exist for this compound beyond organic synthesis?

Methodological Answer:

  • Materials Science : The thiophene core’s conjugated system enables use in organic semiconductors. Fabricate thin films via spin-coating and characterize conductivity with four-probe measurements .
  • Environmental Chemistry : Study photodegradation byproducts using HPLC-TOF-MS to assess ecological toxicity .

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